(4-Bromo-3-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone
CAS No.:
Cat. No.: VC13721974
Molecular Formula: C12H11BrF3NO2
Molecular Weight: 338.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrF3NO2 |
|---|---|
| Molecular Weight | 338.12 g/mol |
| IUPAC Name | [4-bromo-3-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C12H11BrF3NO2/c13-9-4-3-8(7-10(9)19-12(14,15)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
| Standard InChI Key | JYAWJFDJJGBMRX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OC(F)(F)F |
| Canonical SMILES | C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OC(F)(F)F |
Introduction
Synthesis of Related Compounds
The synthesis of compounds similar to (4-Bromo-3-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of a brominated benzoyl chloride with pyrrolidine. For example, the synthesis of -(4-bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide involves adding pyrrolidine to a solution of 4-bromobenzoyl chloride in dichloromethane, followed by purification using flash chromatography .
Synthesis Steps for Similar Compounds:
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Preparation of Starting Materials: Synthesis begins with the preparation of the appropriate benzoyl chloride derivatives.
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Reaction with Pyrrolidine: The benzoyl chloride is reacted with pyrrolidine in a suitable solvent.
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Purification: The resulting product is purified using techniques like flash chromatography.
Analytical Techniques:
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NMR Spectroscopy: Provides detailed information about the molecular structure.
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HRMS: Used to determine the exact molecular weight and confirm the molecular formula.
Potential Applications
While specific applications for (4-Bromo-3-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone are not detailed, compounds with similar structures are often explored for their biological activities, including antimicrobial and anticancer properties.
Biological Activities of Similar Compounds:
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Antimicrobial Activity: Some related compounds have shown potent activity against Gram-positive bacteria .
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Pharmacological Applications: These compounds may be investigated for their potential in treating various diseases, including autoimmune disorders.
Data Table: Example of Analytical Data for Similar Compounds
| Compound | Yield (%) | Melting Point (°C) | NMR Data (δ, ppm) |
|---|---|---|---|
| -(4-bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide | 92 | 175-177 | 7.35-7.28 (m, 4H), 7.22-7.20 (d, J = 8 Hz, 2H) |
| -(4-bromophenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide | 92 | 173-175 | 7.37-7.28 (m, 3H), 7.13-7.11 (d, J = 8 Hz, 2H) |
This table illustrates the type of analytical data that might be reported for compounds similar to (4-Bromo-3-(trifluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone .
Given the lack of specific information on the compound , further research and synthesis efforts would be required to fully characterize and explore its potential applications.
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